molecular formula C12H24N2O3 B2999582 Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 2567489-84-1

Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2999582
CAS No.: 2567489-84-1
M. Wt: 244.335
InChI Key: KJWKBIHMJXQFDW-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : A study details the synthesis of compounds from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate and their characterization through spectroscopic methods and X-ray crystallography. The molecular and crystal structure is stabilized by intramolecular hydrogen bonds, highlighting the compound's potential as a scaffold for further chemical modifications (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactivity and Applications in Organic Synthesis

  • Pyrrolidine Precursors of Prodigiosin : The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, when reacted with singlet oxygen, yields 5-substituted pyrroles, serving as precursors to prodigiosin and its analogs, indicating its utility in synthesizing biologically active compounds (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

  • Anti-inflammatory Activities : A series of compounds synthesized from tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate showed potential as anti-inflammatory and analgesic agents, indicating the compound's relevance in medicinal chemistry research (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).

  • Palladium-Catalyzed Coupling Reactions : The compound has been used in palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).

Potential in Synthesis of Complex Molecules

  • Enantioselective Synthesis : Research into nitrile anion cyclization strategies for the synthesis of N-tert-butyl disubstituted pyrrolidines showcases the compound's utility in the enantioselective synthesis of chiral pyrrolidines, crucial for pharmaceutical applications (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-9(8-16-4)5-10(14)6-13/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKBIHMJXQFDW-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.